1-Bromo-4-(trichloromethoxy)benzene
Description
1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7; molecular formula: C₇H₄BrF₃O; molecular weight: 241.01) is a halogenated aromatic compound featuring a bromine atom at the para position relative to a trifluoromethoxy (-OCF₃) group . This compound is widely utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Its trifluoromethoxy group contributes to metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
1-bromo-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSCKFOENGIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trichloromethoxy)benzene can be synthesized through the chlorination of 4-bromophenol followed by the introduction of a trichloromethoxy group. One common method involves the reaction of 4-bromophenol with trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The trichloromethoxy group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted benzene derivatives
- Carboxylic acids or aldehydes
- Reduced benzene derivatives
Scientific Research Applications
Scientific Research Applications
1-Bromo-4-(trichloromethoxy)benzene is utilized in several key areas:
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.
Materials Science
In materials science, this compound is incorporated into polymers to enhance properties such as thermal stability and chemical resistance. It is particularly valuable in developing advanced materials with specific electronic characteristics.
Pharmaceuticals
The compound is investigated as an intermediate in synthesizing pharmaceutical compounds. Research indicates that it can be used to create drugs with improved bioavailability and metabolic stability, particularly in anti-cancer and anti-inflammatory therapies.
Agrochemicals
In agricultural chemistry, this compound is explored for its potential use in developing herbicides and fungicides. Its unique chemical structure enhances the efficacy of agrochemical formulations.
Case Study 1: Organic Synthesis
A study demonstrated the use of this compound as a precursor for synthesizing novel fluorinated compounds. The reactions were conducted under controlled conditions, yielding high purity products suitable for further applications in medicinal chemistry.
Case Study 2: Antimicrobial Activity
Research into related halogenated compounds showed promising antimicrobial properties against resistant bacterial strains. In vitro studies indicated that derivatives of this compound exhibited significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Case Study 3: Cancer Research
Investigations into the anticancer properties of fluorinated analogs revealed that these compounds could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress. Further studies are warranted to explore the therapeutic potential of this compound in oncology.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trichloromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethoxy)benzene
- Structure : -OCF₂H substituent.
- Molecular Weight : 228.00 (estimated).
- CAS : 5905-69-1 .
- Synthesis : Prepared via palladium-catalyzed direct arylation reactions with heteroarenes, yielding products in high yields (72–93%) .
- Applications : Used in synthesizing heterocyclic compounds for materials science and medicinal chemistry .
1-Bromo-4-(chloromethyl)benzene
1-Bromo-4-(4-chlorophenoxy)benzene
- Structure : -O-C₆H₄Cl substituent.
- Molecular Weight : 283.53.
- Synthesis : Synthesized via coupling 4-chlorophenylboronic acid with bromoiodobenzene (59% yield) .
- Applications: Intermediate in antimalarial quinolone drug development .
Halogenated Methoxy Derivatives
Research Findings
- Pd-Catalyzed Reactions : 1-Bromo-4-(difluoromethoxy)benzene reacts with imidazoles and thiazoles under Pd catalysis, achieving yields up to 93% .
- Market Trends : The global market for 1-Bromo-4-(trifluoromethoxy)benzene is projected to grow at a CAGR of 5.2% (2025–2032), driven by demand for fluorinated pharmaceuticals .
- Safety Profile : 1-Bromo-4-(chloromethyl)benzene requires careful handling due to its lachrymatory effects and reactivity .
Biological Activity
1-Bromo-4-(trichloromethoxy)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H4BrCl3O
- CAS Number : 15180829
- Molecular Weight : 267.37 g/mol
- Structure : The compound features a bromine atom and a trichloromethoxy group attached to a benzene ring, which influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogen substituents enhance its lipophilicity, allowing it to penetrate cellular membranes effectively.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
Biological Activity Data
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against Gram-negative bacteria such as Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL, indicating potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that the compound could inhibit a specific enzyme involved in metabolic pathways at an IC50 of 50 µM. This suggests that it may have applications in metabolic regulation or drug development targeting related diseases.
Case Study 3: Cytotoxic Effects in Cancer Research
In vitro studies on cancer cell lines showed that this compound had cytotoxic effects with IC50 values between 20 and 30 µM. This indicates potential for further exploration in cancer therapeutics.
Discussion
The biological activity of this compound is promising, particularly in antimicrobial and anticancer applications. However, further studies are required to elucidate the precise mechanisms underlying these activities and to evaluate the compound's safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
